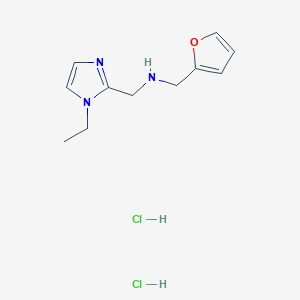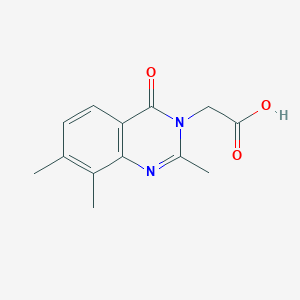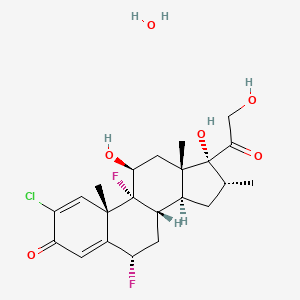 (1-Éthyl-1H-imidazol-2-yl)méthyl-amine dihydrochlorure CAS No. 1189861-11-7"
>
(1-Éthyl-1H-imidazol-2-yl)méthyl-amine dihydrochlorure CAS No. 1189861-11-7"
>
(1-Éthyl-1H-imidazol-2-yl)méthyl-amine dihydrochlorure
Vue d'ensemble
Description
[(1-Ethyl-1H-imidazol-2-yl)methyl](2-furylmethyl)-amine dihydrochloride is a useful research compound. Its molecular formula is C11H17Cl2N3O and its molecular weight is 278.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality [(1-Ethyl-1H-imidazol-2-yl)methyl](2-furylmethyl)-amine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [(1-Ethyl-1H-imidazol-2-yl)methyl](2-furylmethyl)-amine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Développement de médicaments pharmaceutiques
Les dérivés de l'imidazole comme celui mentionné sont essentiels au développement de nouveaux médicaments pharmaceutiques en raison de leur activité biologique. Ils se sont avérés présenter une gamme d'effets thérapeutiques, notamment des propriétés antibactériennes, antimycobactériennes, anti-inflammatoires et antitumorales . Cela en fait des candidats précieux pour la synthèse et la conception de médicaments en chimie médicinale.
Produits agrochimiques
Le motif structural de l'imidazole est également important dans le domaine des produits agrochimiques. Des composés avec ce noyau sont utilisés pour créer des pesticides et des fongicides qui aident à protéger les cultures contre les ravageurs et les maladies, contribuant ainsi à la productivité agricole et à la sécurité alimentaire .
Recherche sur les cellules solaires
Les dérivés de l'imidazole sont étudiés pour leur utilisation potentielle dans les cellules solaires sensibilisées à la lumière. Ces composés peuvent agir comme des sensibilisateurs en raison de leur capacité à absorber la lumière et à transférer des électrons, ce qui est crucial pour convertir l'énergie solaire en électricité .
Matériaux fonctionnels
La capacité du composé à former des matériaux stables et fonctionnels en fait un candidat pour le développement de matériaux avancés aux propriétés spécifiques. Ces matériaux peuvent être utilisés dans diverses applications, notamment l'électronique, les revêtements et comme composants dans des assemblages complexes .
Catalyse
Dans le domaine de la catalyse, les dérivés de l'imidazole sont utilisés pour faciliter les réactions chimiques. Ils peuvent agir comme des ligands dans des complexes métalliques ou comme des organocatalyseurs, augmentant l'efficacité et la sélectivité des procédés chimiques .
Applications optiques
En raison de leurs propriétés électroniques uniques, les dérivés de l'imidazole sont explorés pour des applications optiques. Cela comprend le développement de nouveaux colorants et pigments à utiliser dans les écrans, les capteurs et d'autres dispositifs nécessitant une absorption et une émission de lumière contrôlées .
Mécanisme D'action
Target of Action
Compounds with an imidazole ring, like “(1-Ethyl-1H-imidazol-2-yl)methyl-amine dihydrochloride”, often interact with various enzymes and receptors in the body. The specific targets would depend on the exact structure and properties of the compound .
Mode of Action
The compound might bind to its target, causing a conformational change that alters the target’s activity. This could result in the inhibition or activation of the target, leading to downstream effects .
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would influence its bioavailability. Factors such as the compound’s solubility, stability, and interactions with transport proteins could affect how it is absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on the specific targets and pathways affected. This could range from changes in cell signaling to alterations in gene expression .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Analyse Biochimique
Biochemical Properties
(1-Ethyl-1H-imidazol-2-yl)methyl-amine dihydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The imidazole ring in the compound can act as a ligand, binding to metal ions in the active sites of enzymes, thereby influencing their catalytic activity. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in drug metabolism, and histidine kinases, which play a role in signal transduction pathways . The nature of these interactions often involves coordination bonds between the nitrogen atoms in the imidazole ring and the metal ions in the enzyme active sites.
Cellular Effects
(1-Ethyl-1H-imidazol-2-yl)methyl-amine dihydrochloride affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This modulation can impact pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation. Additionally, the compound has been reported to affect the expression of genes involved in oxidative stress response and apoptosis, thereby influencing cell survival and function .
Molecular Mechanism
The molecular mechanism of (1-Ethyl-1H-imidazol-2-yl)methyl-amine dihydrochloride involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The imidazole ring can form coordination bonds with metal ions in enzyme active sites, leading to inhibition or activation of enzymatic activity . For example, the compound can inhibit the activity of metalloproteases by binding to the zinc ion in the active site, thereby preventing substrate cleavage. Additionally, the compound can interact with transcription factors, influencing their ability to bind DNA and regulate gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Ethyl-1H-imidazol-2-yl)methyl-amine dihydrochloride can change over time due to its stability and degradation. The compound is relatively stable under physiological conditions, but it can undergo hydrolysis in aqueous solutions, leading to the formation of degradation products . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged activation or inhibition of signaling pathways and gene expression changes . These effects are often dependent on the concentration and exposure duration of the compound.
Dosage Effects in Animal Models
The effects of (1-Ethyl-1H-imidazol-2-yl)methyl-amine dihydrochloride vary with different dosages in animal models. At low doses, the compound can have therapeutic effects, such as reducing inflammation or modulating immune responses . At high doses, the compound can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic outcome without causing significant toxicity .
Metabolic Pathways
(1-Ethyl-1H-imidazol-2-yl)methyl-amine dihydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body . The compound can also affect metabolic flux by modulating the activity of key enzymes in metabolic pathways, such as glycolysis and the tricarboxylic acid cycle .
Transport and Distribution
The transport and distribution of (1-Ethyl-1H-imidazol-2-yl)methyl-amine dihydrochloride within cells and tissues involve interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, such as organic cation transporters . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation . The distribution of the compound within tissues can be influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of (1-Ethyl-1H-imidazol-2-yl)methyl-amine dihydrochloride can affect its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, by targeting signals or post-translational modifications . For example, the compound can be phosphorylated by kinases, leading to its translocation to the nucleus, where it can interact with transcription factors and influence gene expression . The localization of the compound within subcellular compartments can also affect its interactions with other biomolecules and its overall biochemical activity .
Propriétés
IUPAC Name |
N-[(1-ethylimidazol-2-yl)methyl]-1-(furan-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O.2ClH/c1-2-14-6-5-13-11(14)9-12-8-10-4-3-7-15-10;;/h3-7,12H,2,8-9H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUPVPSYTSJBAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CNCC2=CC=CO2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-(2,3-Dihydro-1H-cyclopenta[b]quinolin-9-yl)ethane-1,2-diamine](/img/structure/B1442571.png)
![5-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B1442572.png)
![Ethyl 4-chlorothieno[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1442573.png)

![2-[(4-allyl-5-{[(4-iodophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetohydrazide](/img/structure/B1442577.png)

![ethyl 7-[(E)-2-(dimethylamino)vinyl]-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1442583.png)
![Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1442584.png)

![Tert-butyl exo-6-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1442588.png)

